molecular formula C22H19ClN8O3 B3013155 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone CAS No. 941887-77-0

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone

Número de catálogo B3013155
Número CAS: 941887-77-0
Peso molecular: 478.9
Clave InChI: HOIYBRJXCOWNHG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone is a complex organic molecule that is part of the pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines family . These compounds have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido- [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrimidin-7-yl group attached to a piperazin-1-yl group, and a 2-chloro-5-nitrophenyl)methanone group. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

  • Synthesis of Triazolo[4,5-d]pyrimidines and Related Compounds : The compound is part of a class of molecules that can be synthesized via various chemical reactions. For instance, Pokhodylo et al. (2010) explored transformations of amino and carbonyl/nitrile groups in thiophenes for thienopyrimidine synthesis, indicating a pathway for the synthesis of related triazolopyrimidines (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

  • Nucleophilic Addition Reactions : Albert and Pendergast (1972) described nucleophilic addition reactions involving v-triazolo[4,5-d]pyrimidines (8-azapurines), highlighting the chemical reactivity of such compounds in various contexts (Albert & Pendergast, 1972).

  • Synthesis of Piperazine and Triazole Derivatives : Nagaraj, Srinivas, and Rao (2018) synthesized novel triazole analogues of piperazine, demonstrating the potential for creating derivatives of the core structure of the compound (Nagaraj, Srinivas, & Rao, 2018).

Biological and Medicinal Applications

  • Antimicrobial Activities : Bektaş et al. (2007) reported on the antimicrobial activities of new 1,2,4-Triazole derivatives, which may include structures similar to the compound , suggesting potential antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Potential Antihypertensive Agents : Bayomi et al. (1999) explored the synthesis of triazolopyrimidines as potential antihypertensive agents, indicating possible therapeutic applications of related compounds (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

  • 5-HT2 Antagonist Activity : Watanabe et al. (1992) studied 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which included piperazine groups, for their 5-HT2 and alpha 1 receptor antagonist activity. This indicates potential applications in neuroscience and pharmacology (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).

  • Imaging Agents in Parkinson's Disease : Wang et al. (2017) synthesized a compound for use as a PET imaging agent in Parkinson's disease, which involves similar pyrimidine structures, suggesting the compound's potential use in diagnostic imaging (Wang, Gao, Xu, & Zheng, 2017).

Propiedades

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-chloro-5-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN8O3/c23-18-7-6-16(31(33)34)12-17(18)22(32)29-10-8-28(9-11-29)20-19-21(25-14-24-20)30(27-26-19)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIYBRJXCOWNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.